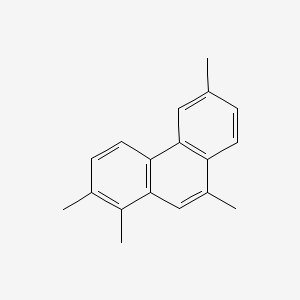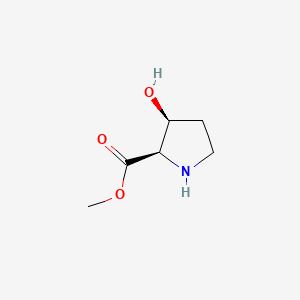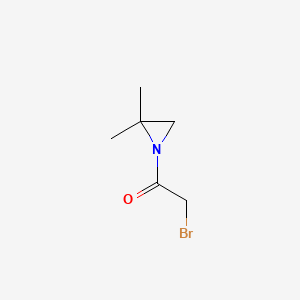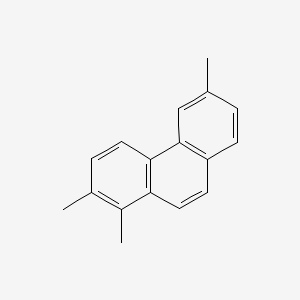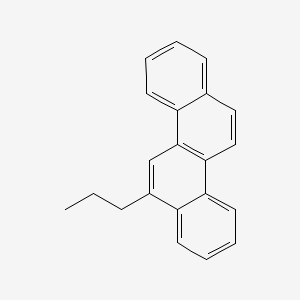![molecular formula C25H36O4 B569966 (10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] CAS No. 5488-51-7](/img/structure/B569966.png)
(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]
Vue d'ensemble
Description
Dydrogesterone bis(Ethylene Acetal) is a Dydrogesterone intermediate. Dydrogesterone is a synthetic progestin largely used in hormone therapy.
Applications De Recherche Scientifique
Treatment of Endometriosis
Specific Scientific Field
Gynecologic Endocrinology and Reproductive Medicine
Summary of the Application
Dydrogesterone is an effective and safe drug that is under-utilized due to limited clinical research. It has been used for the treatment of endometriosis, a common, chronic gynecological disease that affects women’s fertility potential .
Methods of Application or Experimental Procedures
A search was performed in electronic databases: Medline, The Cochrane Library, EMBASE, Pub-Med, CNKI, Wanfang, VIP, and CBM. The primary outcomes included changes in pain relief including pelvic pain, dysmenorrhea, and dyspareunia. Secondary outcomes included pregnancy rate, frequency of analgesic use, and other reported outcomes according to specific settings in the studies .
Results or Outcomes
Of 377 references screened, 19 studies were included in the data synthesis involving 1709 female participants. Nearly three-quarters were either randomized control trials or clinical control trials. Compared with gestrinone, dydrogesterone relieved dysmenorrhea, increased the pregnancy rate, and reduced the risk of certain adverse events. Compared with GnRH-a, dydrogesterone also lowered the risk of endometriosis recurrence and elevated transaminase levels .
Luteal Phase Support in Assisted Reproduction
Specific Scientific Field
Summary of the Application
Dydrogesterone, a stereoisomer of progesterone, is available in an oral form with high oral bioavailability. It has been used to treat a variety of conditions related to progesterone deficiency since the 1960s and has recently been approved for luteal phase support as part of an assisted reproductive technology treatment .
Methods of Application or Experimental Procedures
The pharmacological and physiological profiles of progestogens used for luteal phase support during assisted reproductive technology are likely to be important in guiding clinical choice towards the most appropriate treatment option .
Results or Outcomes
Clinical studies have shown that oral dydrogesterone has a good benefit–risk profile, comparable to that of micronized vaginal progesterone, during luteal phase support .
Treatment of Menstrual Conditions
Specific Scientific Field
Summary of the Application
Dydrogesterone is used for the treatment of menstrual conditions such as unusual menstrual bleeding or pain, irregular periods, and premenstrual syndrome (physical and emotional changes experienced by some women a few days before menstruation) .
Methods of Application or Experimental Procedures
Dydrogesterone is taken orally, with or without food, at the same time every day for ease of remembering . The dose and duration of the treatment are determined by the doctor .
Results or Outcomes
Dydrogesterone has been found to effectively treat menstrual conditions, providing relief from symptoms such as unusual menstrual bleeding or pain, irregular periods, and premenstrual syndrome .
Treatment of Infertility due to Luteal Insufficiency
Summary of the Application
Dydrogesterone is used to treat infertility due to luteal insufficiency, a condition characterized by low levels of progesterone hormone .
Results or Outcomes
Dydrogesterone has been found to effectively treat infertility due to luteal insufficiency, helping women to conceive .
Treatment of Threatened and Habitual Abortions
Specific Scientific Field
Summary of the Application
Dydrogesterone is used to treat threatened abortions (vaginal bleeding that occurs in the first 20 weeks of pregnancy), or habitual abortion (three or more consecutive pregnancy losses) .
Results or Outcomes
Dydrogesterone has been found to effectively treat threatened and habitual abortions, helping to maintain pregnancies .
Hormone Replacement Therapy
Specific Scientific Field
Summary of the Application
Dydrogesterone is used as a component in hormone replacement therapy (a treatment to relieve symptoms of menopause) .
Results or Outcomes
Dydrogesterone has been found to effectively relieve symptoms of menopause as part of a hormone replacement therapy .
Propriétés
IUPAC Name |
(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-22-10-11-25(28-14-15-29-25)16-17(22)4-5-18-19-6-7-21(24(3)26-12-13-27-24)23(19,2)9-8-20(18)22/h4-5,19-21H,6-16H2,1-3H3/t19?,20?,21?,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZNXPSHLNMZGD-NYERXWLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC=C4C3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(=CC=C4[C@]3(CCC5(C4)OCCO5)C)C1CCC2C6(OCCO6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] | |
CAS RN |
5488-51-7 | |
| Record name | (9R,10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




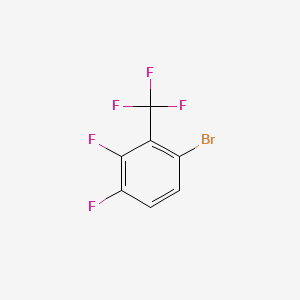
![Methyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B569886.png)

![Iron(1+), (eta5-2,4-cyclopentadien-1-yl)[(1,2,3,4,5,6-eta)-(1-methylethyl)benzene]-, salt with trifluoromethanesulfonic acid (1:1)](/img/structure/B569889.png)
